

## Early-Phase Clinical Trial Results for PR-104: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for PR-104, a hypoxia-activated prodrug. The following sections detail the core findings, including quantitative data from Phase I and II trials, experimental protocols, and visualizations of the drug's mechanism and clinical workflow.

#### **Introduction to PR-104**

PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active alcohol form, PR-104A.[1][2][3] This nitrogen mustard prodrug is designed to target the hypoxic microenvironment characteristic of solid tumors.[4][5] Activation of PR-104A occurs through two primary pathways: reduction by one-electron reductases in hypoxic cells and by the enzyme aldo-keto reductase 1C3 (AKR1C3) independent of oxygen levels. This activation leads to the formation of the potent DNA cross-linking agents PR-104H (hydroxylamine) and PR-104M (amine), which induce cell-cycle arrest and apoptosis in tumor cells.

#### **Mechanism of Action**

The activation cascade of PR-104 is a two-step process. Initially, systemic phosphatases convert the administered PR-104 to PR-104A. Subsequently, intracellular reductases, predominantly active in hypoxic conditions, or the enzyme AKR1C3, reduce PR-104A to its cytotoxic metabolites that exert anti-tumor activity through DNA alkylation.





Click to download full resolution via product page

**Caption:** PR-104 activation pathway from inactive prodrug to active DNA-alkylating agent.

# Phase I Clinical Trial in Solid Tumors (Weekly Dosing)

A Phase I study evaluated the safety and pharmacokinetics of PR-104 administered weekly to patients with advanced solid tumors.

#### **Experimental Protocol**

- Patient Population: Patients with advanced solid tumors who had received a median of two prior chemotherapy regimens.
- Dosing Schedule: PR-104 was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
- Dose Escalation: Doses ranged from 135 mg/m² to 900 mg/m².



- Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of weekly PR-104 administration.
- Pharmacokinetic Analysis: Plasma concentrations of PR-104 and its metabolites were assessed on day 1 of the first cycle.



Click to download full resolution via product page

**Caption:** Workflow for the Phase I clinical trial of weekly PR-104 in solid tumors.

#### **Quantitative Data Summary**

Table 1: Patient Demographics and Dose Escalation



| Characteristic                             | Value                   |
|--------------------------------------------|-------------------------|
| Number of Patients                         | 26                      |
| Gender                                     | 16 Male / 10 Female     |
| Median Age (Range)                         | 58 years (30-70)        |
| Median Prior Chemotherapy Regimens (Range) | 2 (0-3)                 |
| Dose Cohorts (mg/m²)                       | 135, 270, 540, 675, 900 |
| Number of Patients per Cohort              | 3, 6, 6, 7, 4           |

| Median Treatment Cycles (Range) | 2 (1-7) |

Table 2: Dose-Limiting Toxicities (DLTs) in Cycle 1

| Dose Level (mg/m²) | Number of Patients | DLTs Observed                   |
|--------------------|--------------------|---------------------------------|
| 540                | 6                  | 1 (Grade 4<br>Thrombocytopenia) |
| 675                | 7                  | 0                               |

| 900 | 4 | 2 (Grade 4 Thrombocytopenia and Neutropenia) |

Table 3: Pharmacokinetic Parameters at 675 mg/m<sup>2</sup>

| Analyte | Cmax (μg/mL, mean ± SD) | AUC0-inf (μg·h/mL, mean ±<br>SD) |
|---------|-------------------------|----------------------------------|
| PR-104A | 9.91 ± 2.61             | 11.09 ± 3.05                     |
| PR-104G | 6.58 ± 3.70             | 8.16 ± 5.35                      |
| PR-104H | 0.32 ± 0.13             | 0.45 ± 0.11                      |

| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |



### **Key Findings**

The maximum tolerated dose (MTD) for weekly PR-104 was established at 675 mg/m<sup>2</sup>. The primary dose-limiting toxicities were hematological, specifically thrombocytopenia and neutropenia. No complete or partial tumor responses were observed in this study.

### **Phase Ib Combination Therapy in Solid Tumors**

A Phase Ib trial investigated PR-104 in combination with gemcitabine or docetaxel in patients with advanced solid tumors.

#### **Experimental Protocol**

- Patient Population: 42 patients with various advanced solid tumors.
- Treatment Arms:
  - PR-104 + Gemcitabine (800 mg/m²) on days 1 and 8 of a 21-day cycle.
  - PR-104 + Docetaxel (60 or 75 mg/m²) on day 1 of a 21-day cycle, with some cohorts receiving G-CSF support.
- Primary Objective: To determine the MTD of PR-104 in combination with standard chemotherapies.

#### **Quantitative Data Summary**

Table 4: MTD of PR-104 in Combination Therapy

| Combination Regimen            | MTD of PR-104 (mg/m²) |
|--------------------------------|-----------------------|
| + Gemcitabine                  | 140                   |
| + Docetaxel (60 mg/m²)         | 200                   |
| + Docetaxel (60 mg/m²) + G-CSF | 770                   |

| + Docetaxel (75 mg/m²) + G-CSF | ≥770 |



#### **Key Findings**

The combination of PR-104 with gemcitabine or docetaxel resulted in dose-limiting myelotoxicity. The addition of G-CSF allowed for a significant escalation of the PR-104 dose when combined with docetaxel. Two partial responses were observed in patients with nasopharyngeal and head and neck cancer.

### Phase I/II Study in Acute Leukemia

A Phase I/II study evaluated PR-104 in patients with relapsed or refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

#### **Experimental Protocol**

- Patient Population: 50 patients (40 AML, 10 ALL) with relapsed/refractory disease.
- Dosing: PR-104 was administered as a 1-hour intravenous infusion with doses ranging from 1.1 to 4 g/m².
- Biomarker Analysis: Tumor hypoxia was assessed using the tracer pimonidazole and immunohistochemical analysis of HIF-1α and carbonic anhydrase IX.

#### **Quantitative Data Summary**

Table 5: Patient Demographics and Dosing in Leukemia Study

| Characteristic     | Value          |
|--------------------|----------------|
| Number of Patients | 50             |
| Disease Type       | 40 AML, 10 ALL |

| Dose Range (g/m²) | 1.1 - 4 |

Table 6: Grade 3/4 Treatment-Related Adverse Events



| Adverse Event       | Percentage of Patients |
|---------------------|------------------------|
| Anemia              | 62%                    |
| Neutropenia         | 50%                    |
| Thrombocytopenia    | 46%                    |
| Febrile Neutropenia | 40%                    |
| Infection           | 24%                    |

| Enterocolitis | 14% |

Table 7: Response Rates at 3 or 4 g/m<sup>2</sup>

| Disease | Response Rate (CR, CRp, MLFS) | Number of Patients |
|---------|-------------------------------|--------------------|
| AML     | 32%                           | 10 of 31           |
| ALL     | 20%                           | 2 of 10            |

CR: Complete Response; CRp: Complete Response without platelet recovery; MLFS: Morphological Leukemia-Free State

#### **Key Findings**

The study demonstrated that the bone marrow of leukemia patients is hypoxic, providing a rationale for the use of hypoxia-activated prodrugs. PR-104 showed evidence of clinical activity in this heavily pre-treated population, with a notable response rate at higher doses. The most common severe adverse events were myelosuppression and enterocolitis.

#### Conclusion

Early-phase clinical trials of PR-104 have established its safety profile, pharmacokinetics, and recommended doses for both monotherapy and combination regimens. The primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia. While single-agent activity in solid tumors was limited, PR-104 demonstrated promising responses in patients with acute



leukemias, a setting where bone marrow hypoxia is prevalent. These findings support the continued investigation of hypoxia-activated prodrugs as a therapeutic strategy in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for PR-104: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12392140#early-phase-clinical-trial-results-for-pr-104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com